REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[C:8]([C:11]1[CH:12]2[N:19](C(OC(C)(C)C)=O)[CH:15]([CH2:16][C:17]=1[CH3:18])[CH2:14][CH2:13]2)(=[O:10])[CH3:9]>>[C:8]([C:11]1[CH:12]2[NH:19][CH:15]([CH2:16][C:17]=1[CH3:18])[CH2:14][CH2:13]2)(=[O:10])[CH3:9]
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Name
|
|
Quantity
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2.14 mL
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Type
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reactant
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Smiles
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FC(C(=O)O)(F)F
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Name
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2-acetyl-3-methyl-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en
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Quantity
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0.49 g
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Type
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reactant
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Smiles
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C(C)(=O)C=1C2CCC(CC1C)N2C(=O)OC(C)(C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The solution was concentrated under reduced pressure
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Type
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ADDITION
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Details
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Hexane was added to the resulting residue
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Type
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CONCENTRATION
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Details
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the resulting solution was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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to remove any residual trifluoroacetic acid
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Type
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ADDITION
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Details
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A concentrated solution of sodium carbonate was added to the residue
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Type
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CUSTOM
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Details
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to form a basic solution
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Type
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EXTRACTION
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Details
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The solution was extracted with methylene chloride
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Type
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CUSTOM
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Details
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dried
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Type
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DISTILLATION
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Details
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purified by bulb-to-bulb distillation (80° C. (1.0 mmHg))
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C2CCC(CC1C)N2
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |